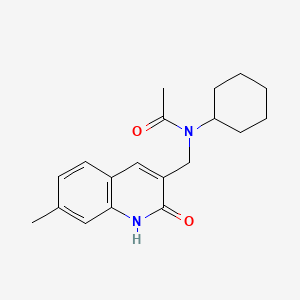

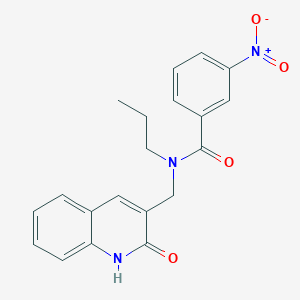

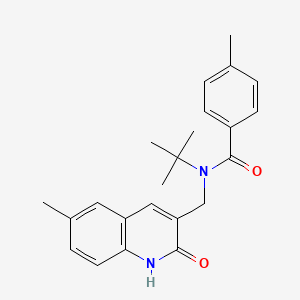

N-((2-hydroxyquinolin-3-yl)methyl)-3-nitro-N-propylbenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

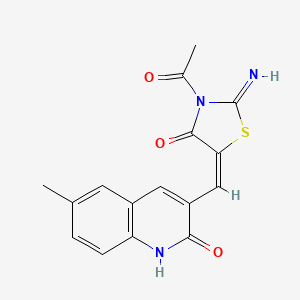

Quinoline is a nitrogen-containing heterocyclic compound . It’s an important construction motif for the development of new drugs . Quinoline nucleus is endowed with a variety of therapeutic activities, and new quinoline derivatives are known to be biologically active compounds possessing several pharmacological activities .

Synthesis Analysis

Quinoline and its derivatives can be synthesized through numerous synthetic routes due to its wide range of biological and pharmacological activities . The quinoline ring has been generally synthesized by various conventional named reactions .

Molecular Structure Analysis

Quinoline is an aromatic nitrogen-containing heterocyclic compound having a molecular formula of C9H7N . It participates in both electrophilic and nucleophilic substitution reactions .

Chemical Reactions Analysis

Quinoline forms salts with acids and exhibits reactions similar to benzene and pyridine . It participates in both electrophilic and nucleophilic substitution reactions .

Physical And Chemical Properties Analysis

Quinoline is a weak tertiary base . It has a molecular weight of 129.16 .

Scientific Research Applications

Antimalarial Activity

Quinoline derivatives are known for their antimalarial properties . They have been used in the development of drugs to treat malaria, a life-threatening disease caused by parasites that are transmitted to people through the bites of infected female Anopheles mosquitoes .

Anticancer Activity

Quinoline-based compounds have shown potential as anticancer agents . They can be designed to interfere with specific cellular processes, leading to the death of cancer cells or the inhibition of cancer cell proliferation .

Antibacterial Activity

Many quinoline derivatives exhibit good antimicrobial activity against various Gram-positive and Gram-negative microbial species . The antimicrobial activity of quinoline derivatives depends on the substitution on the heterocyclic pyridine ring .

Antifungal Activity

Quinoline derivatives have been found to have antifungal activities . They can be used in the development of drugs to treat fungal infections .

Anti-inflammatory Activity

Quinoline derivatives have been found to have anti-inflammatory effects . They can be used in the development of drugs to treat conditions characterized by inflammation .

Cardiovascular Activity

Quinoline derivatives have been associated with cardiovascular activity . They can be used in the development of drugs to treat cardiovascular diseases .

Central Nervous System Activity

Quinoline derivatives have shown potential in the treatment of central nervous system disorders . They can be used in the development of drugs to treat conditions such as depression, anxiety, and other mental health disorders .

Hypoglycemic Activity

Quinoline derivatives have been found to have hypoglycemic activities . They can be used in the development of drugs to treat diabetes, a condition characterized by high blood sugar levels .

Mechanism of Action

Future Directions

Quinoline and its derivatives form an important class of heterocyclic compounds for new drug development . Many new therapeutic agents have been developed using the quinoline nucleus . Future research may focus on the development of novel quinoline derivatives with enhanced biological and pharmacological activities.

properties

IUPAC Name |

3-nitro-N-[(2-oxo-1H-quinolin-3-yl)methyl]-N-propylbenzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19N3O4/c1-2-10-22(20(25)15-7-5-8-17(12-15)23(26)27)13-16-11-14-6-3-4-9-18(14)21-19(16)24/h3-9,11-12H,2,10,13H2,1H3,(H,21,24) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKXCPFWNBASQSI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN(CC1=CC2=CC=CC=C2NC1=O)C(=O)C3=CC(=CC=C3)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-Hydroxy-quinolin-3-ylmethyl)-3-nitro-N-propyl-benzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{N-[(4-bromophenyl)methyl]benzenesulfonamido}-N-(5-chloro-2-methoxyphenyl)acetamide](/img/structure/B7718932.png)

![N-(2-ethylphenyl)-3-(3-methoxyphenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7718977.png)